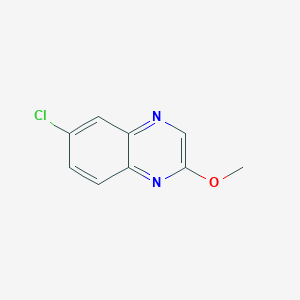![molecular formula C8H9BN2O2 B13452640 (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B13452640.png)
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyrrolo[2,3-b]pyridine core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the boronic acid group. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to yield intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid to furnish the desired boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of scalable reaction conditions and purification techniques.
化学反应分析
Types of Reactions
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Triethylsilane and Trifluoroacetic Acid: Employed in reduction reactions to obtain the boronic acid derivative.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds when used in Suzuki-Miyaura coupling reactions. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
科学研究应用
Chemistry
In chemistry, (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it a versatile reagent for constructing biaryl structures .
Biology and Medicine
For example, derivatives of pyrrolo[2,3-b]pyridine have been investigated as inhibitors of fibroblast growth factor receptors, which play a role in cancer progression .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
作用机制
The mechanism of action of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid largely depends on its application. In the context of medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For instance, pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit fibroblast growth factor receptors by binding to the receptor’s active site, thereby preventing downstream signaling pathways involved in cell proliferation and migration .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A core structure similar to (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid, used in the synthesis of various bioactive compounds.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for constructing complex organic molecules, particularly in the synthesis of pharmaceuticals and advanced materials.
属性
分子式 |
C8H9BN2O2 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC 名称 |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-5-4-11-8-7(5)6(9(12)13)2-3-10-8/h2-4,12-13H,1H3,(H,10,11) |
InChI 键 |
MFUWRBOJNFIDGQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=CNC2=NC=C1)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


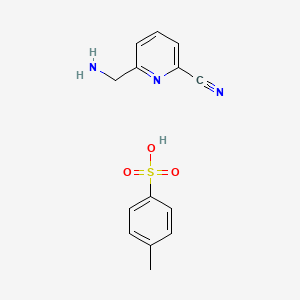
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
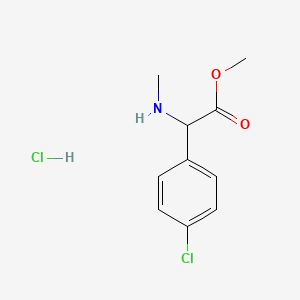
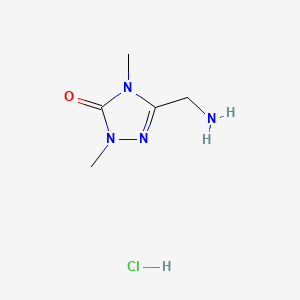
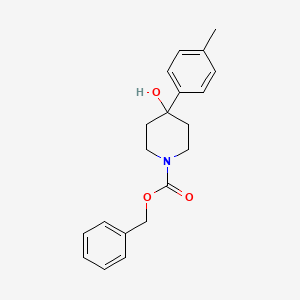
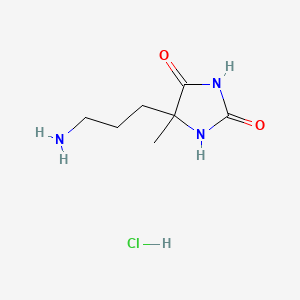
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13452594.png)
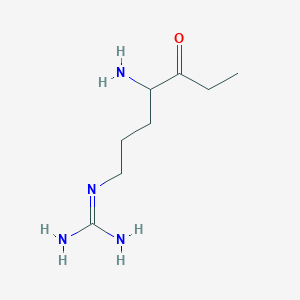
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid](/img/structure/B13452616.png)
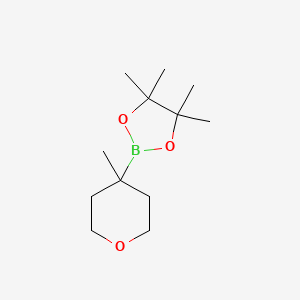
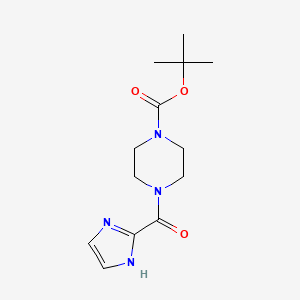
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13452621.png)
